molecular formula C6H15AsO3 B13741798 Butyl(2-hydroxyethyl)arsinic acid CAS No. 26274-70-4

Butyl(2-hydroxyethyl)arsinic acid

Cat. No.: B13741798
CAS No.: 26274-70-4
M. Wt: 210.10 g/mol
InChI Key: DSOALHVTSXLLKA-UHFFFAOYSA-N
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Description

Butyl(2-hydroxyethyl)arsinic acid is an organoarsenic compound characterized by a central arsenic atom bonded to a butyl group and a 2-hydroxyethyl substituent. The hydroxyethyl group may enhance solubility in polar media, while the butyl chain could increase lipophilicity, influencing its environmental distribution and interactions with biological systems .

Properties

CAS No.

26274-70-4

Molecular Formula

C6H15AsO3

Molecular Weight

210.10 g/mol

IUPAC Name

butyl(2-hydroxyethyl)arsinic acid

InChI

InChI=1S/C6H15AsO3/c1-2-3-4-7(9,10)5-6-8/h8H,2-6H2,1H3,(H,9,10)

InChI Key

DSOALHVTSXLLKA-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](=O)(CCO)O

Origin of Product

United States

Preparation Methods

The synthesis of Butyl(2-hydroxyethyl)arsinic acid involves several steps. One common method is the reaction of butylarsine with ethylene oxide, followed by oxidation. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production.

Chemical Reactions Analysis

Butyl(2-hydroxyethyl)arsinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different arsenic-containing products.

    Reduction: Reduction reactions can convert it into lower oxidation state arsenic compounds.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Butyl(2-hydroxyethyl)arsinic acid has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: Research has explored its potential as a biological agent due to its arsenic content.

    Medicine: Studies are investigating its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl(2-hydroxyethyl)arsinic acid involves its interaction with cellular components. It can inhibit specific enzymes and disrupt cellular processes by binding to thiol groups in proteins. This interaction can lead to the inhibition of critical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Butyl(2-hydroxyethyl)arsinic acid with compounds sharing hydroxyethyl or butyl substituents, as detailed in the evidence.

Hydroxyethyl-Containing Compounds
  • 4-(2-Hydroxyethyl)phenol (Tyrosol): Identified in olive seed extracts, this phenolic compound exhibits high polarity due to its hydroxyethyl and phenol groups, leading to early elution (2.5–6 min retention time) in chromatographic analyses . In contrast, the hydroxyethyl group in this compound may moderate its polarity, balancing the hydrophobic butyl chain.
  • 2-Hydroxyethyl Methacrylate (HEMA) :
    HEMA’s hydroxyethyl group influences polymer conformation by promoting coiled structures, reducing ionization and compressive strength in materials (Table 4 in ). While this compound lacks a polymerizable methacrylate group, its hydroxyethyl substituent could similarly affect interactions with biomolecules or environmental matrices.

Butyl-Containing Compounds
  • Butyl 2-Propenoate Polymers: Regulatory documents highlight polymers incorporating butyl esters and hydroxyethyl groups (e.g., CAS 3008591-77-0), which are subject to environmental and safety evaluations . The butyl group in these polymers likely enhances stability and lipophilicity, a property shared with this compound.
Functional Group Interactions
  • Polarity and Solubility :
    Tyrosol’s polarity contrasts with the amphiphilic nature of this compound, where the hydroxyethyl group may improve aqueous solubility relative to purely alkyl-substituted arsenicals.
  • Reactivity :
    HEMA’s impact on polymer coiling suggests that hydroxyethyl groups can alter molecular interactions. In the arsenic compound, this group might modulate redox behavior or ligand-binding capacity.

Table 1: Comparative Properties of this compound and Analogues

Compound/Feature Substituents Key Properties/Observations Reference
This compound Butyl, Hydroxyethyl Amphiphilic; inferred moderate environmental mobility
Tyrosol Hydroxyethyl, Phenol Highly polar; early chromatographic elution
HEMA Hydroxyethyl, Methacrylate Reduces polymer ionization/strength
Butyl 2-Propenoate Polymer Butyl, Hydroxyethyl Regulated for industrial use

Research Findings and Implications

  • Environmental Behavior : The butyl group may increase soil adsorption, while the hydroxyethyl group could facilitate water-phase transport, creating complex environmental dynamics.
  • Regulatory Status : Compounds with hydroxyethyl and butyl groups (e.g., CAS 3008591-77-0) are monitored under global regulations, suggesting similar scrutiny for this compound .

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